

# Spectroscopic and Physicochemical Data Analysis of Substituted Nitroindazoles for Drug Development

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## Compound of Interest

Compound Name: 3-Iodo-4-methyl-7-nitro-1H-indazole

Cat. No.: B3219147

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed overview of the available spectroscopic and physicochemical data for indazole derivatives structurally related to **3-iodo-4-methyl-7-nitro-1H-indazole**. It is important to note that a comprehensive search of scientific literature and chemical databases did not yield specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for the requested compound, **3-iodo-4-methyl-7-nitro-1H-indazole**. The following information is therefore based on the analysis of closely related analogues and is intended to serve as a predictive guide for researchers working with this class of compounds.

## Executive Summary

This technical guide provides an in-depth analysis of the spectroscopic and physicochemical properties of substituted nitroindazoles, with a focus on compounds structurally similar to **3-iodo-4-methyl-7-nitro-1H-indazole**. Due to the absence of specific experimental data for the target compound, this paper compiles and analyzes data from its close structural analogues, primarily 3-iodo-4-nitro-1H-indazole and other related nitro- and iodo-substituted indazoles. The aim is to provide researchers with a reliable reference for the identification, characterization, and further development of this class of molecules. The document includes tabulated physicochemical properties, detailed experimental protocols for synthesis and spectroscopic analysis, and a visual workflow for compound characterization.

## Physicochemical Properties of a Close Structural Analogue: 3-Iodo-4-nitro-1H-indazole

The following table summarizes the key physicochemical properties of 3-iodo-4-nitro-1H-indazole (CAS No: 885521-22-2), which lacks the 4-methyl and 7-nitro substitution but is the most closely related compound for which some data is available[1][2].

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>4</sub> IN <sub>3</sub> O <sub>2</sub>	[1]
Molecular Weight	289.03 g/mol	[1]
CAS Number	885521-22-2	[1][2]
Melting Point	210-212 °C	[1]
Boiling Point (Predicted)	458.0 ± 25.0 °C	[1]
Density (Predicted)	2.240 ± 0.06 g/cm <sup>3</sup>	[1]
pKa (Predicted)	9.12 ± 0.40	[1]

## Predicted Spectroscopic Data for 3-Iodo-4-methyl-7-nitro-1H-indazole

Based on the analysis of related compounds, the following tables provide predicted spectroscopic data for **3-iodo-4-methyl-7-nitro-1H-indazole**. These predictions are derived from general principles of spectroscopy and data from similar structures.

### Predicted <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data

The chemical shifts are influenced by the electron-withdrawing nitro group and the iodine atom. The methyl group will appear as a singlet in the upfield region.

Table 1: Predicted <sup>1</sup>H NMR Data

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
H-5	7.8 - 8.2	d
H-6	7.2 - 7.6	d
CH <sub>3</sub> (at C-4)	2.3 - 2.6	s
NH (indazole)	12.0 - 14.0	br s

Table 2: Predicted <sup>13</sup>C NMR Data

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-3	85 - 95
C-3a	140 - 145
C-4	125 - 130
C-5	118 - 122
C-6	128 - 132
C-7	145 - 150
C-7a	135 - 140
CH <sub>3</sub>	15 - 20

## Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic peaks for the nitro group, N-H stretching of the indazole ring, and aromatic C-H bonds. Aromatic nitro compounds typically exhibit asymmetric and symmetric N-O stretching vibrations[3][4].

Table 3: Predicted IR Absorption Bands

Functional Group	Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )
N-H (indazole)	Stretching	3100 - 3300
C-H (aromatic)	Stretching	3000 - 3100
C-H (methyl)	Stretching	2850 - 2970
C=C (aromatic)	Stretching	1450 - 1600
NO <sub>2</sub> (nitro)	Asymmetric Stretching	1500 - 1550
NO <sub>2</sub> (nitro)	Symmetric Stretching	1330 - 1370
C-N	Stretching	1250 - 1350
C-I	Stretching	500 - 600

## Predicted Mass Spectrometry Data

The mass spectrum is expected to show a prominent molecular ion peak. Fragmentation patterns would likely involve the loss of the nitro group, iodine, and potentially the methyl group.

Table 4: Predicted Mass Spectrometry Data

Parameter	Predicted Value
Molecular Formula	C <sub>8</sub> H <sub>6</sub> IN <sub>3</sub> O <sub>2</sub>
Molecular Weight	303.06 g/mol
[M] <sup>+</sup>	m/z 303
[M+H] <sup>+</sup>	m/z 304
Key Fragmentation Ions	[M-NO <sub>2</sub> ] <sup>+</sup> , [M-I] <sup>+</sup> , [M-CH <sub>3</sub> ] <sup>+</sup>

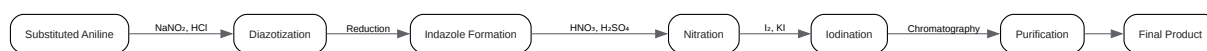
## Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of substituted nitroindazoles, based on methods reported for analogous compounds[5][6][7].

## General Synthesis of Substituted Nitroindazoles

The synthesis of compounds like **3-iodo-4-methyl-7-nitro-1H-indazole** typically involves a multi-step process starting from a substituted aniline. A common route is the Bartoli indole synthesis followed by nitration and iodination.

Workflow for Synthesis:



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Caption: General synthetic workflow for substituted nitroindazoles.

Detailed Steps:

- **Indazole Ring Formation:** A substituted o-toluidine is diazotized using sodium nitrite in an acidic medium. The resulting diazonium salt is then reduced (e.g., with sodium sulfite) to form the corresponding methyl-indazole.
- **Nitration:** The methyl-indazole is nitrated using a mixture of nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the desired position.
- **Iodination:** The nitro-indazole is then iodinated at the C-3 position using an iodinating agent such as iodine in the presence of a base (e.g., potassium carbonate) or N-iodosuccinimide.
- **Purification:** The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate).

## Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 or 500 MHz spectrometer.
- Samples are dissolved in a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ).
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

#### Infrared (IR) Spectroscopy:

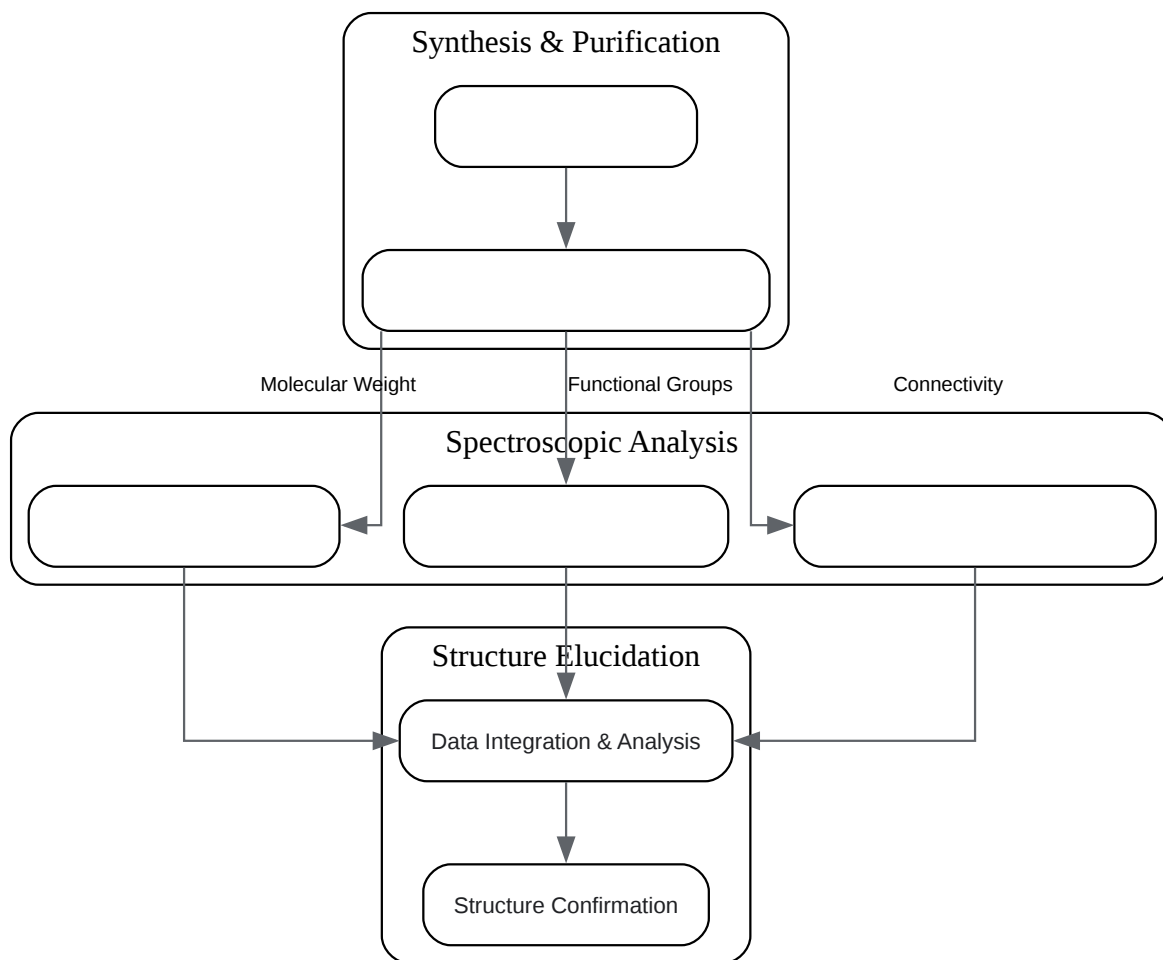
- IR spectra are recorded on an FTIR spectrometer.
- Samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Absorption bands are reported in wavenumbers ( $\text{cm}^{-1}$ ).

#### Mass Spectrometry (MS):

- Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
- High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of a novel synthesized compound.



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Caption: Workflow for Spectroscopic Analysis and Structure Confirmation.

This workflow highlights the critical steps from synthesis to the final confirmation of the chemical structure, emphasizing the complementary roles of different spectroscopic techniques.

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